molecular formula C15H10FNO3S B1330926 4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride CAS No. 31241-71-1

4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride

Cat. No.: B1330926
CAS No.: 31241-71-1
M. Wt: 303.3 g/mol
InChI Key: PLKAKDFVEVGIBV-UHFFFAOYSA-N
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Description

4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride is a chemical compound with the molecular formula C15H10FNO3S and a molecular weight of 303.314 g/mol . This compound is known for its unique structure, which includes a quinoline ring system substituted with a hydroxy group, a phenyl group, and a sulfonyl fluoride group. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the phenyl and hydroxy groups. The final step involves the sulfonylation reaction to introduce the sulfonyl fluoride group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is often optimized for cost-effectiveness and efficiency, using continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The sulfonyl fluoride group can be reduced to a sulfonamide.

    Substitution: The fluoride group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Sulfonamide derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride is utilized in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Used in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins, potentially inhibiting enzyme activity. This reactivity makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-phenylquinoline: Lacks the sulfonyl fluoride group, resulting in different reactivity and applications.

    6-Quinolinesulfonyl fluoride: Lacks the hydroxy and phenyl groups, affecting its biological activity and chemical properties.

    2-Phenyl-6-quinolinesulfonyl fluoride: Lacks the hydroxy group, leading to different chemical reactivity.

Uniqueness

4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride is unique due to the presence of all three functional groups (hydroxy, phenyl, and sulfonyl fluoride) on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a versatile compound in scientific research.

Properties

IUPAC Name

4-oxo-2-phenyl-1H-quinoline-6-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO3S/c16-21(19,20)11-6-7-13-12(8-11)15(18)9-14(17-13)10-4-2-1-3-5-10/h1-9H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKAKDFVEVGIBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31241-71-1
Record name 4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride
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